An In-depth Technical Guide on the Chemical Properties of 5-Methyl-2-pentyl-3-phenylfuran
An In-depth Technical Guide on the Chemical Properties of 5-Methyl-2-pentyl-3-phenylfuran
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-methyl-2-pentyl-3-phenylfuran is limited in publicly available literature. This guide has been compiled by leveraging data from structurally analogous compounds and well-established principles of organic chemistry to provide a comprehensive predictive overview of its chemical properties, synthesis, and potential biological relevance.
Introduction
Furan derivatives are a significant class of heterocyclic compounds that are integral to medicinal chemistry and drug discovery. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for the development of novel therapeutic agents. This technical guide focuses on the chemical properties of 5-methyl-2-pentyl-3-phenylfuran, a trisubstituted furan. By examining its predicted physicochemical characteristics, outlining a plausible synthetic route, and exploring its potential biological activities through analogy with related compounds, this document aims to provide a valuable resource for researchers interested in the therapeutic potential of novel furan derivatives.
Physicochemical and Spectroscopic Properties
The chemical properties of 5-methyl-2-pentyl-3-phenylfuran have been estimated based on data from analogous compounds such as 2-pentylfuran, 3-phenylfuran, and other substituted furans.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 5-methyl-2-pentyl-3-phenylfuran and its structural analogues.
| Property | 5-Methyl-2-pentyl-3-phenylfuran (Predicted) | 2-Pentylfuran | 3-Phenylfuran[1] | 2-Methyl-5-pentylfuran[2] |
| Molecular Formula | C₁₆H₂₀O | C₉H₁₄O | C₁₀H₈O | C₁₀H₁₆O |
| Molecular Weight ( g/mol ) | 228.33 | 138.21 | 144.17 | 152.24 |
| Boiling Point (°C) | ~280-300 | 162-163 | 225-227 | Not available |
| Density (g/mL) | ~0.95-1.05 | 0.886 | 1.076 | Not available |
| Refractive Index | ~1.52-1.54 | 1.447 | 1.586 | Not available |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in organic solvents. | Not available |
Predicted Spectroscopic Data
Spectroscopic data for 5-methyl-2-pentyl-3-phenylfuran is predicted based on the analysis of its structural components and data from similar furan derivatives.
| Spectroscopy | Predicted Data for 5-Methyl-2-pentyl-3-phenylfuran |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.50 (m, 5H, Ar-H), 6.15 (s, 1H, furan H-4), 2.65 (t, 2H, -CH₂-pentyl), 2.25 (s, 3H, -CH₃), 1.60-1.70 (m, 2H, -CH₂-pentyl), 1.25-1.40 (m, 4H, -CH₂-pentyl), 0.85-0.95 (t, 3H, -CH₃ pentyl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (furan C-5), 140-145 (furan C-2), 130-135 (Ar C-ipso), 128-130 (Ar C-ortho, C-meta), 125-128 (Ar C-para), 115-120 (furan C-3), 105-110 (furan C-4), 31.5 (-CH₂-), 28.0 (-CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃ pentyl), 12.0 (-CH₃) |
| Mass Spectrometry (EI) | Predicted m/z: 228 (M⁺), prominent fragments from benzylic cleavage and fragmentation of the pentyl chain. |
Synthesis and Experimental Protocols
The most versatile and widely applicable method for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4][5]
Proposed Synthetic Pathway
A plausible synthetic route to 5-methyl-2-pentyl-3-phenylfuran is outlined below, starting from readily available precursors. This pathway involves the creation of a 1,4-dicarbonyl intermediate followed by a Paal-Knorr cyclization.
Caption: Proposed synthetic pathway for 5-Methyl-2-pentyl-3-phenylfuran.
General Experimental Protocol for Paal-Knorr Furan Synthesis
This protocol is a general guideline and may require optimization for the specific synthesis of 5-methyl-2-pentyl-3-phenylfuran.
Materials:
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3-Phenyl-2,5-nonanedione (1,4-diketone precursor)
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p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., H₂SO₄, HCl)[4]
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Toluene or another suitable solvent
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Dean-Stark apparatus
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the 1,4-diketone (1 equivalent) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.1 equivalents) to the solution.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is consumed. Water will be collected in the Dean-Stark trap.
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Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 5-methyl-2-pentyl-3-phenylfuran.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for 5-methyl-2-pentyl-3-phenylfuran, many furan and phenylfuran derivatives have been reported to exhibit significant biological activities.
Anticipated Biological Profile
Based on structure-activity relationships of similar compounds, 5-methyl-2-pentyl-3-phenylfuran could potentially exhibit:
-
Anticancer Activity: Many furan-containing compounds have demonstrated cytotoxicity against various cancer cell lines. The presence of the phenyl group is often associated with enhanced anticancer effects.
-
Antimicrobial Activity: Furan derivatives have been investigated for their antibacterial and antifungal properties. The lipophilic nature of the pentyl group may facilitate membrane interaction and contribute to antimicrobial action.
Potential Modulation of Signaling Pathways
Several studies have indicated that furan derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6][7][8]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
This diagram illustrates a potential mechanism where 5-methyl-2-pentyl-3-phenylfuran could inhibit PI3K, leading to downstream effects that suppress cell proliferation and promote apoptosis.
Conclusion
5-Methyl-2-pentyl-3-phenylfuran represents an interesting, yet underexplored, molecule within the broader class of biologically active furan derivatives. This technical guide provides a predictive framework for its chemical properties and a practical approach to its synthesis. The potential for this compound to exhibit anticancer and antimicrobial activities, possibly through the modulation of critical cellular signaling pathways, warrants further investigation. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research and development efforts in this promising area of medicinal chemistry.
References
- 1. 3-Phenylfuran | C10H8O | CID 518802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
